molecular formula C25H15F3N2OS B13379437 (5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one

(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one

Cat. No.: B13379437
M. Wt: 448.5 g/mol
InChI Key: NMNLBHGUTUBHJC-HMAPJEAMSA-N
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Description

5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, an anthrylmethylene group, and a trifluoromethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of 9-anthraldehyde with 2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the anthrylmethylene group.

    Reduction: Reduced forms of the imino group.

    Substitution: Substituted derivatives at the imino group.

Scientific Research Applications

5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets through its imino and anthrylmethylene groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
  • 2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
  • 9-anthraldehyde derivatives

Uniqueness

5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of both the anthrylmethylene and trifluoromethylphenyl imino groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H15F3N2OS

Molecular Weight

448.5 g/mol

IUPAC Name

(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H15F3N2OS/c26-25(27,28)17-8-5-9-18(13-17)29-24-30-23(31)22(32-24)14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,29,30,31)/b22-14-

InChI Key

NMNLBHGUTUBHJC-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)NC(=NC5=CC=CC(=C5)C(F)(F)F)S4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=NC5=CC=CC(=C5)C(F)(F)F)S4

Origin of Product

United States

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